N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its high affinity for the 5-HT1A receptor, demonstrating potent antagonistic activity.
Preparation Methods
The synthesis of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohexanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of lower urinary tract dysfunction. Its high affinity for the 5-HT1A receptor makes it a promising candidate for further research in this area. Additionally, it may have applications in other fields such as chemistry and biology, although specific studies are limited.
Mechanism of Action
The primary mechanism of action of N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide involves antagonism of the 5-HT1A receptor. By binding to this receptor, the compound can inhibit its activity, which may lead to therapeutic effects in conditions such as lower urinary tract dysfunction.
Comparison with Similar Compounds
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide can be compared to other compounds with similar structures or functions. For example:
N-(4-methoxy-2-nitrophenyl)cyclohexanecarboxamide: This compound has a similar structure but with different positioning of the methoxy and nitro groups.
2-phenoxyethyl N-(2-methoxy-4-nitrophenyl)carbamate: Another compound with a similar functional group arrangement but different overall structure.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor affinity and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAISQWGIGVECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.